

# Physical characteristics of deuterated 4-Methoxybenzyl acetate

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## Compound of Interest

Compound Name: 4-Methoxybenzyl acetate-*d*3

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An In-Depth Technical Guide to the Physical Characteristics of Deuterated 4-Methoxybenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated 4-Methoxybenzyl acetate. Due to the limited availability of specific experimental data for the deuterated compound, this guide presents the known properties of non-deuterated 4-Methoxybenzyl acetate alongside theoretical considerations for its deuterated analogue, **4-Methoxybenzyl acetate-*d*3**. Detailed experimental protocols for determining key physical properties are also provided.

## Introduction

4-Methoxybenzyl acetate is a naturally occurring organic compound found in various fruits and vanillas. It is utilized as a flavoring and fragrance agent.<sup>[1]</sup> The deuterated version, **4-Methoxybenzyl acetate-*d*3**, is a stable isotope-labeled compound valuable as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[2]</sup> Understanding its physical properties is crucial for its effective application in research and development.

## Molecular Structure and Properties

The primary difference between 4-Methoxybenzyl acetate and its deuterated form lies in the substitution of three hydrogen atoms with deuterium atoms on the methoxy group. This isotopic substitution leads to a slight increase in molecular weight but is expected to have a minimal impact on other physical properties such as boiling point, melting point, and density.

Table 1: General Properties

Property	4-Methoxybenzyl Acetate	4-Methoxybenzyl Acetate-d3
IUPAC Name	(4-methoxyphenyl)methyl acetate	(4-(methoxy-d3)phenyl)methyl acetate
Synonyms	Anisyl acetate, p-Methoxybenzyl acetate	Anisyl Acetate-d3
CAS Number	104-21-2[3]	1394230-53-5[4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> [3]	C <sub>10</sub> H <sub>9</sub> D <sub>3</sub> O <sub>3</sub> [2][4]
Molecular Weight	180.20 g/mol [3]	183.22 g/mol [2][4]
Appearance	Colorless to pale yellow liquid	Not specified, expected to be a colorless liquid

## Physical and Chemical Data

The following table summarizes the known physical and chemical data for non-deuterated 4-Methoxybenzyl acetate. The values for the deuterated compound are expected to be very similar.

Table 2: Physical and Chemical Properties

Property	Value for 4-Methoxybenzyl Acetate	Expected Value for 4-Methoxybenzyl Acetate-d3
Boiling Point	137-139 °C at 12 mmHg	Slightly higher than the non-deuterated form
Melting Point	84 °C[3]	Similar to the non-deuterated form
Density	1.107 g/mL at 25 °C	Slightly higher than the non-deuterated form
Refractive Index	n <sub>20/D</sub> 1.513	Similar to the non-deuterated form
Solubility	Insoluble in water, soluble in organic solvents	Similar to the non-deuterated form

## Experimental Protocols

Detailed methodologies for determining the key physical characteristics are provided below. These protocols are generally applicable to both deuterated and non-deuterated small organic molecules.

### Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow range.

Protocol:

- **Sample Preparation:** A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.
- **Apparatus:** A melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
- **Measurement:** The capillary tube is placed in the heating block. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[5][6][7]

## Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol (Micro Boiling Point Determination):

- Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or a specialized micro boiling point tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[1][8]
- Measurement: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
- Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[1][8]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For deuterated compounds,  $^1\text{H}$  NMR can be used to determine the degree of deuteration, while  $^2\text{H}$  (Deuterium) NMR can directly observe the deuterium nuclei.

Protocol for  $^1\text{H}$  NMR:

- Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.[9][10] The solution must be free of any solid particles.[9]

- Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.[10]
- Analysis: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. The  $^1\text{H}$  NMR spectrum is then acquired.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

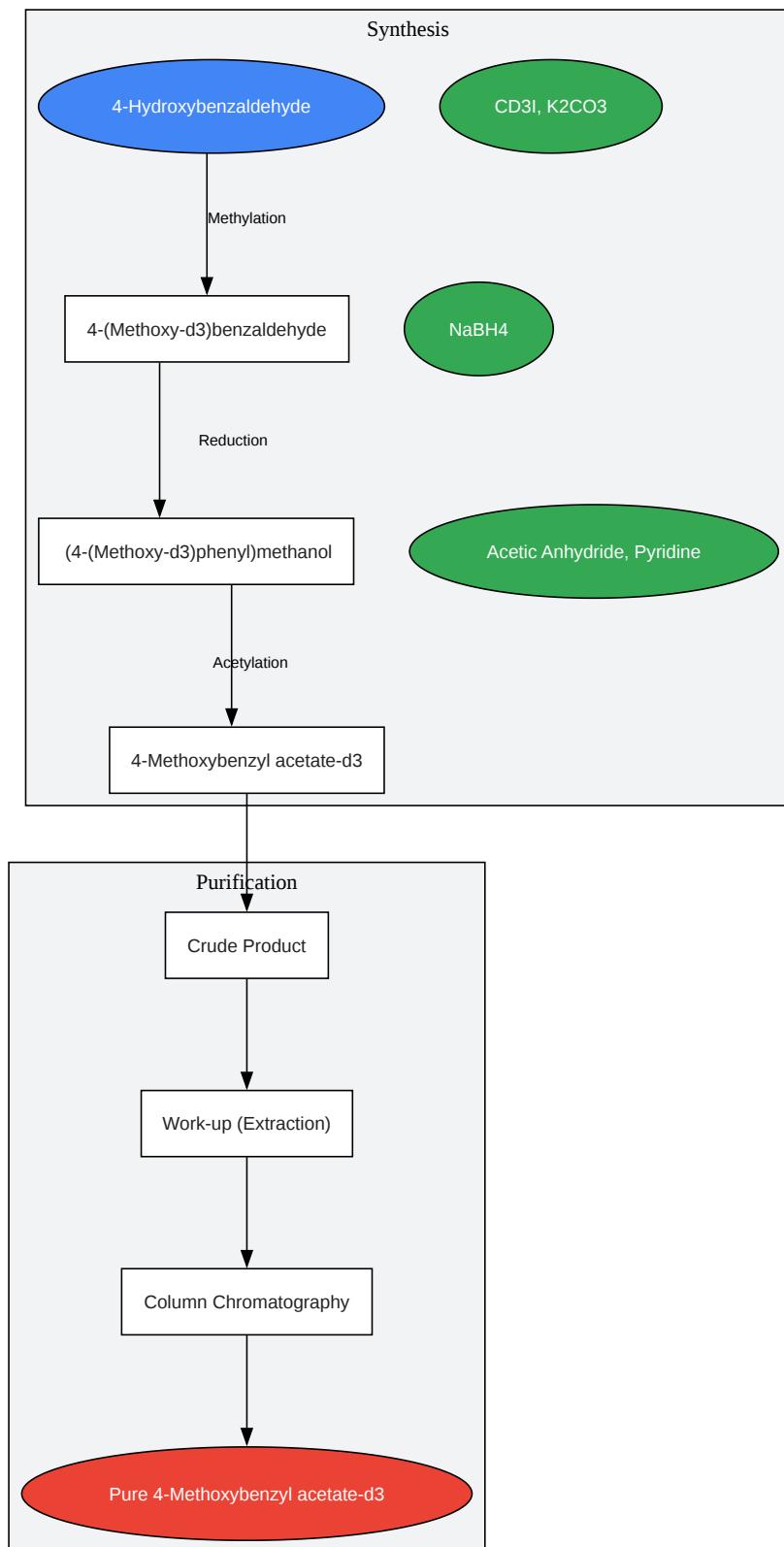
Protocol for Electron Ionization (EI) MS:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, which causes the removal of an electron to form a molecular ion ( $\text{M}^{+\bullet}$ ).
- Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus  $m/z$ . For **4-Methoxybenzyl acetate-d3**, the molecular ion peak would be expected at  $m/z$  183.

## Synthesis and Purification Workflow

While a specific, detailed synthesis protocol for **4-Methoxybenzyl acetate-d3** is not readily available in the searched literature, a general synthetic approach can be proposed based on

standard organic chemistry reactions. The following diagram illustrates a possible workflow for its synthesis and purification.

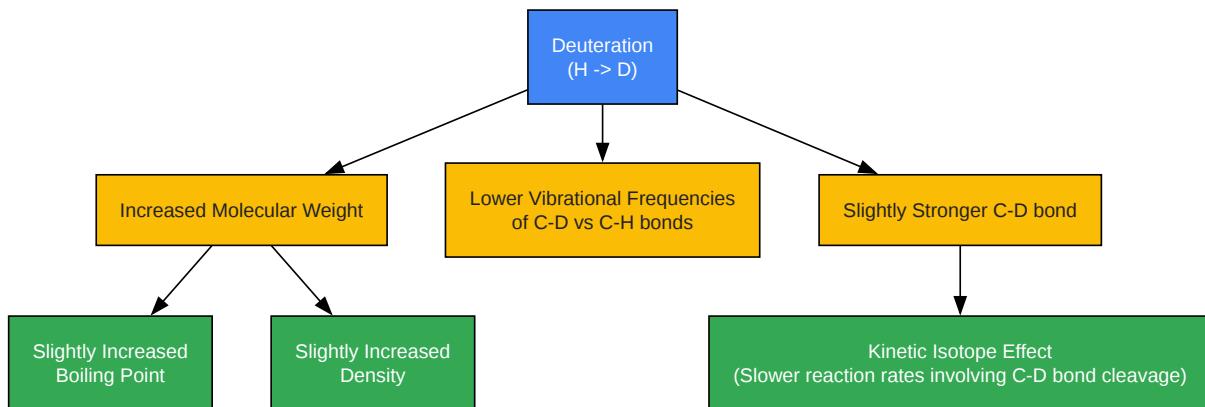


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Caption: Proposed workflow for the synthesis and purification of **4-Methoxybenzyl acetate-d3**.

## Effect of Deuteration on Physical Properties

The substitution of hydrogen with deuterium primarily affects the vibrational modes of the molecule due to the increased mass of deuterium. This can lead to subtle changes in physical properties.

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Caption: Logical relationship of how deuteration affects physical and chemical properties.

## Conclusion

This technical guide has summarized the available physical characteristics of 4-Methoxybenzyl acetate and provided a theoretical framework for understanding the properties of its deuterated analogue, **4-Methoxybenzyl acetate-d3**. The included experimental protocols offer a practical basis for the determination of these properties in a laboratory setting. Further experimental investigation is required to definitively establish the physical constants of deuterated 4-Methoxybenzyl acetate.

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